(2-Naphthylmethyl)(pyridin-4-ylmethyl)amine dihydrochloride
Overview
Description
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The synthesis and analysis of similar chemical compounds, such as various tripodal amines and their Cu(II) complexes, have been reported. These compounds, closely related to (2-Naphthylmethyl)(pyridin-4-ylmethyl)amine dihydrochloride, are characterized for their unique structural properties, including the formation of mononuclear and dinuclear complexes, providing insights into their potential applications in chemical synthesis and structural analysis (Keypour et al., 2015).
Luminescent Properties and Stimuli-Responsive Behavior
- Research on pyridyl substituted compounds with structural similarities to (2-Naphthylmethyl)(pyridin-4-ylmethyl)amine dihydrochloride has demonstrated their luminescent properties in various solutions and states. These compounds exhibit aggregation enhanced emission and multi-stimuli-responsive properties, indicating potential applications in materials science and sensor technology (Srivastava et al., 2017).
Anti-Proliferative and CDK2 Inhibition Activity
- Studies on pyridine derivatives, including those with naphthyl and thienyl moieties, have shown significant anti-proliferative activity against various human cancer cell lines. These compounds also demonstrate the ability to inhibit CDK2, an important protein kinase in cell cycle regulation, suggesting potential applications in cancer research and therapy (Abdel-Rahman et al., 2021).
Coordination Compounds and Luminescence
- Research involving Cd(II) coordination compounds using bis(pyridyl) ligands, similar to (2-Naphthylmethyl)(pyridin-4-ylmethyl)amine dihydrochloride, has revealed diverse supramolecular structures and luminescent properties. These findings could inform the development of new luminescent materials and coordination chemistry (Han et al., 2017).
properties
IUPAC Name |
N-(naphthalen-2-ylmethyl)-1-pyridin-4-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2.2ClH/c1-2-4-17-11-15(5-6-16(17)3-1)13-19-12-14-7-9-18-10-8-14;;/h1-11,19H,12-13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSKJTOOCFREIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CNCC3=CC=NC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Naphthylmethyl)(pyridin-4-ylmethyl)amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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